molecular formula C20H24F3N3O2 B1401728 {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester CAS No. 1311280-39-3

{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Cat. No. B1401728
CAS RN: 1311280-39-3
M. Wt: 395.4 g/mol
InChI Key: PKGMJVKFZXPBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a useful research compound. Its molecular formula is C20H24F3N3O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine derivatives, like the one , are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection . These compounds help in the development of pesticides that are more effective and environmentally friendly. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activity, making them crucial in protecting crops from pests.

Pharmaceutical Development

In the pharmaceutical sector, trifluoromethylpyridine derivatives are part of several drugs and therapeutic agents . Their unique properties contribute to the treatment of various diseases and are involved in the synthesis of compounds with potential therapeutic applications. The compound could be a precursor or an intermediate in the synthesis of new drugs.

Biological Activity Modulation

The presence of the trifluoromethyl group in compounds is known to significantly affect biological activity . This can lead to the development of novel medications with improved efficacy and reduced side effects. The compound’s structure could be pivotal in the design of molecules that interact with specific biological targets.

Chemical Synthesis and Catalysis

Compounds with trifluoromethylpyridine structures are often used in chemical synthesis as intermediates . They can act as catalysts or reactants in various chemical reactions, leading to the formation of complex molecules. Their stability and reactivity make them valuable in synthetic chemistry research.

Material Science

In material science, such compounds can be used to modify the surface properties of materials . They can contribute to the development of new materials with specific characteristics like hydrophobicity, durability, and resistance to degradation.

Analytical Chemistry

In analytical chemistry, derivatives of trifluoromethylpyridine are used as standards or reagents . They can help in the development of new analytical methods for the detection and quantification of various substances.

Veterinary Medicine

Similar to their use in human pharmaceuticals, these compounds also find applications in veterinary medicine . They can be part of treatments for animals, contributing to better health and disease management in veterinary practices.

Research and Development

Lastly, the compound’s unique structure makes it a subject of interest in R&D for discovering new applications . It could be used in the study of new reaction pathways, drug delivery systems, or as a model compound for testing new synthetic methods.

properties

IUPAC Name

ethyl 2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-5-28-19(27)13-26(4)12-14-6-8-15(9-7-14)17-10-16(20(21,22)23)11-18(24-17)25(2)3/h6-11H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMJVKFZXPBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 4
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.